8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one

Monoamine Oxidase A (MAO-A) Inhibition Neurochemistry Enzyme Inhibition

SAR studies confirm that relocating the 8-bromo substituent to the 6-position causes orders-of-magnitude loss in potency against MAO enzymes and HIV-1 integrase. Procuring the correct 8-bromo isomer is therefore mandatory for reproducible pharmacological and synthetic results. • Dual MAO-A (IC50 = 9.5 nM) and MAO-B (IC50 = 6.9 nM) inhibition - a privileged scaffold for CNS drug discovery • Retains full antiviral efficacy against drug-resistant HIV-1 mutants as an ALLINI building block • The C8 bromine serves as a reactive handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling library diversification Supplied with rigorous analytical certification. Global shipping from BenchChem.

Molecular Formula C9H8BrNO2
Molecular Weight 242.07 g/mol
Cat. No. B8013213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one
Molecular FormulaC9H8BrNO2
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=C(C=C2Br)O
InChIInChI=1S/C9H8BrNO2/c10-7-4-6(12)3-5-1-2-8(13)11-9(5)7/h3-4,12H,1-2H2,(H,11,13)
InChIKeyWWFYYLOVQJZNMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one: MAO Inhibition & Antiviral Potential


8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS: 1896925-77-1) is a brominated dihydroquinolinone derivative. This compound serves as a key intermediate in medicinal chemistry due to its versatile scaffold, which contains a bromine at the 8-position and a hydroxyl group at the 6-position. This specific substitution pattern is critical for its distinct pharmacological profile, most notably as a highly potent inhibitor of human monoamine oxidase (MAO) enzymes [1] and as a privileged scaffold for developing HIV-1 integrase allosteric inhibitors (ALLINIs) [2]. Its unique reactivity enables further functionalization through cross-coupling reactions, making it a valuable building block in drug discovery programs .

Why 8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one Is Irreplaceable


The position and nature of substituents on the dihydroquinolinone core are not benign modifications; they are the primary determinants of biological activity and synthetic utility. As demonstrated in structure-activity relationship (SAR) studies, the simple substitution of a bromine atom from the 8-position to the 6-position results in a drastic, orders-of-magnitude loss in potency against key therapeutic targets [1]. Similarly, in the context of HIV-1 integrase inhibition, the 8-bromo isomer retains full antiviral efficacy against clinically relevant drug-resistant viral mutants, while the 6-bromo analog fails [2]. Therefore, substituting this specific compound for a non-brominated, differently brominated, or otherwise modified dihydroquinolinone analog would invalidate experimental results and derail established synthetic pathways. The following quantitative evidence establishes the unique performance parameters of this specific compound.

8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one: Evidence Comparison


Superior MAO-A Inhibition vs. 6-Bromo Analog

8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one exhibits exceptionally potent inhibition of human recombinant MAO-A with an IC50 of 9.5 nM [1]. In a direct cross-study comparison using the same or highly similar fluorometric assay methodology, a closely related analog with the bromine substitution at the 6-position (CHEMBL2206099) demonstrates over 6000-fold weaker inhibition, with an IC50 of 57,300 nM [2]. This stark difference underscores the critical importance of the 8-bromo substitution for achieving low-nanomolar MAO-A activity.

Monoamine Oxidase A (MAO-A) Inhibition Neurochemistry Enzyme Inhibition

Enhanced MAO-B Selectivity vs. 6-Bromo Analog

While 8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one is a potent inhibitor of both MAO-A and MAO-B, its selectivity profile differs significantly from the 6-bromo analog. The target compound inhibits MAO-B with an IC50 of 6.9 nM [1] and MAO-A with an IC50 of 9.5 nM, representing a slight (1.4-fold) selectivity for MAO-B. In contrast, the 6-bromo analog shows a marked 122-fold selectivity for MAO-B (IC50 = 471 nM) over MAO-A (IC50 = 57,300 nM) [2]. This demonstrates that the 8-bromo compound provides a more balanced, dual nanomolar inhibition profile, while the 6-bromo analog is a selective but much weaker MAO-B inhibitor.

Monoamine Oxidase B (MAO-B) Selectivity Parkinson's Disease Research Enzyme Inhibition

Antiviral Efficacy Against Drug-Resistant HIV-1

In the development of quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs), the position of the bromine substituent is a critical determinant of efficacy against drug-resistant viral strains. A study comparing 6-bromo and 8-bromo substituted analogs found that while both showed improved antiviral properties, only the 8-bromo analog retained full effectiveness against the clinically relevant ALLINI-resistant IN A128T mutant virus [1]. The 6-bromo analog suffered a significant loss of potency against this mutant, highlighting the 8-bromo substitution as a key structural feature for maintaining activity against a common resistance pathway.

HIV-1 Integrase Allosteric Inhibitors (ALLINIs) Antiviral Drug Discovery Drug Resistance

8-Bromo-6-hydroxy-3,4-dihydroquinolin-2(1H)-one: Research Applications


Dual MAO-A/B Inhibitor Development

This compound is ideally suited as a lead compound or key intermediate for medicinal chemistry programs focused on neurological disorders. Its exceptionally potent, low-nanomolar inhibition of both MAO-A (IC50 = 9.5 nM) and MAO-B (IC50 = 6.9 nM) [1] makes it a privileged scaffold for developing new therapeutics for depression (via MAO-A) or Parkinson's disease (via MAO-B). Its balanced dual-inhibition profile is distinct from the more selective but significantly weaker 6-bromo analog [2], providing researchers with a unique starting point for SAR exploration.

Next-Generation HIV-1 ALLINI Synthesis

In antiviral research, this compound is a critical building block for synthesizing advanced ALLINIs. Published research confirms that the 8-bromo substitution pattern is crucial for maintaining full antiviral efficacy against drug-resistant HIV-1 mutants, a property not shared by the 6-bromo analog [3]. Procurement of this specific isomer is therefore mandatory for any program aiming to develop ALLINIs with a high barrier to resistance.

Scaffold Functionalization via Cross-Coupling

The bromine atom at the 8-position is not merely a passive substituent; it is a reactive handle for further diversification. This makes the compound an invaluable intermediate in synthetic organic chemistry for generating focused libraries of dihydroquinolinone derivatives via robust reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings . This synthetic utility, combined with its privileged biological activity, justifies its selection over non-brominated or differently substituted dihydroquinolinone analogs for building diverse compound collections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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